REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5]([NH2:9])=[N:6][C:7]=1Cl.C(N(CC)CC)C.[NH2:20][CH2:21][CH2:22][OH:23]>C(O)(C)C>[NH2:9][C:5]1[N:6]=[C:7]([NH:20][CH2:21][CH2:22][OH:23])[C:2]([Cl:1])=[N:3][C:4]=1[N+:10]([O-:12])=[O:11]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C(=NC1Cl)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
NCCO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to solids
|
Type
|
CUSTOM
|
Details
|
The solids are triturated with hot chloroform
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetonitrile
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=C(C(=N1)NCCO)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |